3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester 3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17544066
InChI: InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2,13H2,1H3/b6-4+
SMILES:
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester

CAS No.:

Cat. No.: VC17544066

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester -

Specification

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H12ClNO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2,13H2,1H3/b6-4+
Standard InChI Key SGOIKSSENDMYNM-GQCTYLIASA-N
Isomeric SMILES CCOC(=O)/C=C/C1=C(C=C(C=C1)Cl)N
Canonical SMILES CCOC(=O)C=CC1=C(C=C(C=C1)Cl)N

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester features a phenyl ring substituted with chlorine at the para position and an amino group at the ortho position, linked to an ethyl acrylate moiety via a conjugated double bond. The IUPAC name, ethyl (E)-3-(2-amino-4-chlorophenyl)prop-2-enoate, reflects its stereochemical configuration, with the E-isomer being the predominant form due to thermodynamic stability.

Structural Analysis

Key bond lengths and angles within the molecule align with typical acrylate esters, as evidenced by crystallographic data from related compounds. For instance, the C=O bond in the acrylate group measures approximately 1.21 Å, while the C–O–C angle in the ester functionality is near 116°, consistent with sp² hybridization . The chlorine atom’s electronegativity induces electron withdrawal, polarizing the phenyl ring and enhancing the compound’s reactivity in nucleophilic substitutions .

Table 1: Molecular and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO₂
Molecular Weight225.67 g/mol
Density1.2–1.3 g/cm³ (estimated)
Boiling Point~300°C (extrapolated)
PubChem CID11806361

Synthesis Pathways and Optimization

The synthesis of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester typically involves a multi-step sequence starting from 4-chloro-2-nitrobenzaldehyde.

Key Reaction Steps

  • Condensation: 4-Chloro-2-nitrobenzaldehyde undergoes Knoevenagel condensation with ethyl acetoacetate in the presence of a base (e.g., piperidine), forming a nitro-substituted acrylate intermediate.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound.

Scheme 1: Synthetic Route

4-Chloro-2-nitrobenzaldehydeethyl acetoacetate, baseNitro-acrylate intermediateH2/Pd-C3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester\text{4-Chloro-2-nitrobenzaldehyde} \xrightarrow{\text{ethyl acetoacetate, base}} \text{Nitro-acrylate intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-(4-Chloro-2-aminophenyl)acrylic acid ethyl ester}

Yield optimization studies indicate that maintaining anhydrous conditions during condensation improves efficiency, with reported yields exceeding 75% under optimized parameters .

Spectroscopic Characterization

Advanced spectroscopic techniques confirm the compound’s structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.30 (t, 3H, OCH₂CH₃), 4.20 (q, 2H, OCH₂), 6.70 (s, 1H, NH₂), and 7.25–7.45 (m, 3H, aromatic H) align with the expected protons .

  • ¹³C NMR: Peaks at δ 166.5 (C=O), 150.2 (C-Cl), and 60.1 (OCH₂CH₃) corroborate the ester and aryl functionalities .

Infrared (IR) Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (C=O stretch) and 3350 cm⁻¹ (N–H stretch) validate the acrylate ester and amine groups.

Applications in Medicinal Chemistry

Emerging research highlights this compound’s role as a precursor in anticancer agent development.

Antiproliferative Activity

Derivatives of 3-(4-chloro-2-aminophenyl)acrylic acid ethyl ester demonstrate potent cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values comparable to combretastatin A-4 (CA-4) . Mechanistic studies reveal tubulin polymerization inhibition (80.07% at 10 μM), disrupting microtubule dynamics and inducing G2/M phase arrest .

Structure-Activity Relationships (SAR)

  • Chloro Substitution: The para-chloro group enhances cellular uptake and target binding.

  • Amino Group: Facilitates hydrogen bonding with β-tubulin’s Asp226 residue, critical for activity .

Comparative Analysis with Related Acrylates

Table 2: Bioactivity Comparison

CompoundIC₅₀ (μM)Tubulin Inhibition (%)
3-(4-Chloro-2-aminophenyl)acrylate3.2480.07
3-(4-Methoxyphenyl)acrylate12.4545.20
3-(4-Hydroxyphenyl)acrylate8.9160.30

Data from indicate that electron-withdrawing substituents (e.g., Cl) enhance bioactivity compared to electron-donating groups (e.g., OCH₃).

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